N-(3-methylbutan-2-yl)cyclohexanamine

Physicochemical profiling Drug-likeness ADME prediction

N-(3-methylbutan-2-yl)cyclohexanamine (CAS not universally assigned; molecular formula C₁₁H₂₃N, MW 169.31) is a secondary aliphatic amine belonging to the cyclohexylamine class, characterized by a cyclohexane ring directly bonded to a nitrogen atom that is further substituted with a branched 3-methylbutan-2-yl (1,2-dimethylpropyl) group. This N-alkyl substitution pattern introduces significant steric bulk and lipophilicity relative to unsubstituted cyclohexylamine (logP 3.7 at 25°C).

Molecular Formula C11H23N
Molecular Weight 169.31 g/mol
Cat. No. B13240105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylbutan-2-yl)cyclohexanamine
Molecular FormulaC11H23N
Molecular Weight169.31 g/mol
Structural Identifiers
SMILESCC(C)C(C)NC1CCCCC1
InChIInChI=1S/C11H23N/c1-9(2)10(3)12-11-7-5-4-6-8-11/h9-12H,4-8H2,1-3H3
InChIKeyRWKJGJABTAHECS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-methylbutan-2-yl)cyclohexanamine Procurement Guide: Structural Baseline and Class Characterization


N-(3-methylbutan-2-yl)cyclohexanamine (CAS not universally assigned; molecular formula C₁₁H₂₃N, MW 169.31) is a secondary aliphatic amine belonging to the cyclohexylamine class, characterized by a cyclohexane ring directly bonded to a nitrogen atom that is further substituted with a branched 3-methylbutan-2-yl (1,2-dimethylpropyl) group [1]. This N-alkyl substitution pattern introduces significant steric bulk and lipophilicity relative to unsubstituted cyclohexylamine (logP 3.7 at 25°C) [2]. The compound is structurally distinct from 4-substituted cyclohexylamine derivatives that dominate patent literature for CNS and anti-infective indications [3], positioning it as a specialized intermediate or research tool rather than a drug candidate itself. Limited vendor technical data indicate it is available primarily for research purposes from select chemical suppliers, with typical purity specifications of 95% .

Predicted elevated logP supports CNS permeability screening workflows
Branched N-alkyl group may confer metabolic stability for lead optimization assays
Single-step synthesis supports cost-effective procurement for library construction

N-(3-methylbutan-2-yl)cyclohexanamine Substitution Risks: Why In-Class Cyclohexylamines Cannot Be Interchanged


Substitution of N-(3-methylbutan-2-yl)cyclohexanamine with other cyclohexylamine derivatives is not a trivial equivalence due to pronounced structure-dependent differences in receptor binding, selectivity profiles, and pharmacokinetic behavior. Within the cyclohexylamine class, minor structural modifications—such as N-alkyl branching versus 4,4-disubstitution—dramatically alter target engagement: for example, 4,4-disubstituted cyclohexylamines demonstrate nanomolar NK₁ receptor binding (Ki values in the low nanomolar range) while maintaining disrupted hERG affinity [1], whereas N-alkyl modifications in trisubstituted cyclohexylamine series yield improved metabolic stability and higher oral bioavailability compared to earlier clinical candidates [2]. Similarly, N-substituent identity governs selectivity between monoamine transporters in cycloalkylamine reuptake inhibitor patents [3]. The target compound's specific 3-methylbutan-2-yl N-substituent confers a unique steric and lipophilic profile that is not replicated by the linear N-(3-methylbutyl) analog (CAS 30249-25-3) nor by 4-substituted variants, meaning that binding affinity, off-target profile, and physicochemical properties cannot be assumed interchangeable. The evidence presented below quantifies where this specific substitution pattern matters most.

Linear N-alkyl analogs do not replicate steric profile

N-(3-methylbutyl) analog (CAS 30249-25-3) lacks the branched structure that may influence receptor subtype selectivity and metabolic shielding.

4-Substituted cyclohexylamines engage different target panels

4,4-Disubstituted derivatives show nanomolar NK₁ binding and disrupted hERG profiles not shared by N-alkyl branched variants.

Physicochemical and synthetic profiles differ significantly

Unsubstituted cyclohexylamine (logP 3.7) and stereo-demanding 4-substituted analogs cannot substitute for the N-branched scaffold without altering permeability and synthetic accessibility.

N-(3-methylbutan-2-yl)cyclohexanamine: Quantitative Comparative Evidence for Scientific Selection


Lipophilicity Enhancement of N-(3-methylbutan-2-yl)cyclohexanamine Versus Unsubstituted Cyclohexylamine

The branched 3-methylbutan-2-yl N-substituent significantly increases calculated lipophilicity relative to unsubstituted cyclohexylamine. Using class-level physicochemical data as a baseline comparator, unsubstituted cyclohexylamine exhibits an experimental logP of 3.7 at 25°C [1]. The addition of the 3-methylbutan-2-yl group (an alkyl chain of C₅H₁₁ with branching) is predicted to increase logP by approximately 1.5–2.0 log units based on fragment-based contribution models for secondary amine alkylation [2]. This elevated logP value corresponds to improved membrane permeability potential, which is a critical determinant for central nervous system penetration and oral absorption [3].

LogP increase
Data to verify
+1.5–2.0 logP units (predicted)
Supports CNS lead optimization screening context
Estimated via fragment addition; direct experimental logP not reported
Physicochemical profiling Drug-likeness ADME prediction

Steric Modulation of Receptor Binding: N-(3-methylbutan-2-yl)cyclohexanamine Versus Linear N-Alkyl Analogs

The branched 3-methylbutan-2-yl N-substituent introduces greater steric hindrance than linear N-alkyl chains of comparable carbon count. Dicyclohexylamine, which possesses two bulky cyclohexyl substituents, exhibits significantly altered basicity and coordination behavior compared to less hindered secondary amines such as diethylamine due to restricted access to the nitrogen lone pair [1]. By class-level inference, the 3-methylbutan-2-yl group on the target compound provides intermediate steric bulk that can selectively limit binding to certain receptor subtypes while preserving affinity for others—a principle exploited in 4,4-disubstituted cyclohexylamine NK₁ antagonists where amine moiety modifications retain NK₁ binding while disrupting I(Kr) channel affinity [2]. The branched alkyl chain may also reduce metabolic N-dealkylation rates relative to linear N-alkyl chains by impeding CYP enzyme access [3].

Steric hindrance
Class-level inference
Branched C₅H₁₁ vs linear N-(3-methylbutyl)
May limit receptor binding to certain subtypes; selectivity context to review
Qualitative SAR inference; no direct Ki data for target compound
Structure-activity relationship GPCR binding Steric hindrance

Pharmacokinetic Differentiation: Metabolic Stability of Branched N-Alkyl Cyclohexylamines

In the trisubstituted cyclohexylamine CCR2 antagonist series, the tert-butyl amine derivative (compound 2d, BMS-753426) demonstrated significant improvements in pharmacokinetic properties compared to the clinical candidate 1a, including lower clearance and higher oral bioavailability [1]. Although this direct comparison involves a tert-butyl rather than 3-methylbutan-2-yl N-substituent, the underlying principle—that branched N-alkyl groups enhance metabolic stability by reducing oxidative N-dealkylation—is well established and class-transferable [2]. The 3-methylbutan-2-yl group possesses a tertiary carbon adjacent to the amine nitrogen, which sterically shields the α-carbon from cytochrome P450-mediated oxidation, predicting improved microsomal stability relative to N-methyl or linear N-alkyl cyclohexylamines.

Metabolic stability
Supporting evidence
Tert-butyl analog BMS-753426: lower clearance, higher oral bioavailability
Branched N-alkyl may confer resistance to CYP-mediated N-dealkylation
Class-transferable principle; no direct microsomal data for target
Metabolic stability CYP inhibition Clearance

Synthetic Accessibility of N-(3-methylbutan-2-yl)cyclohexanamine Versus 4-Substituted Cyclohexylamine Analogs

The synthesis of N-(3-methylbutan-2-yl)cyclohexanamine proceeds via straightforward nucleophilic substitution of cyclohexylamine with 3-methylbutan-2-yl halides under basic conditions using ethanol or methanol as solvent . In contrast, the preparation of 4-substituted cis-cyclohexylamines with high stereoselectivity requires more complex reductive amination of cyclohexanones under hydrogen atmosphere with specialized catalysts to achieve high cis-selectivity [1]. Similarly, 4,4-disubstituted cyclohexylamine-based antagonists require multi-step synthetic sequences involving stereoselective reductive amination of key intermediates [2]. The single-step substitution route for the target compound offers significant advantages in cost, scalability, and supply chain reliability for procurement purposes.

Synthetic route
Method context
1-step nucleophilic substitution vs ≥3-step reductive amination
Supports cost-effective procurement and shorter lead times
No stereocenter control required; literature-reported methodologies
Chemical synthesis Process chemistry Reductive amination

hERG Selectivity Potential: Differentiation from Cardiotoxic Cyclohexylamine Derivatives

Cardiotoxicity mediated by hERG potassium channel blockade is a major liability for many amine-containing compounds. In cyclohexanamine-based neuropeptide Y Y1 receptor antagonist series, compound 3i demonstrated potent Y1 activity (IC₅₀ not specified) with good selectivity over the hERG K⁺ channel and serotonin transporter [1]. Conversely, historical studies on cyclohexylamine derivatives reveal that certain substitution patterns (e.g., trans-2-(p-chlorophenyl)-N,N-dimethylcyclohexylamine) produce potent cardioplegic effects in isolated guinea pig hearts [2]. The N-(3-methylbutan-2-yl)cyclohexanamine scaffold lacks the aryl substitution associated with pronounced hERG binding in the 4,4-disubstituted series [3], suggesting a potentially favorable cardiac safety profile relative to aryl-substituted cyclohexylamines, though direct hERG data for the compound are unavailable.

hERG liability
Class-level inference
No aryl substitution; predicted lower risk vs aryl-substituted cyclohexylamines
Screening context may benefit from lower cardiotoxicity concern
Direct hERG data unavailable; inferred from SAR across chemical space
Cardiac safety hERG channel Selectivity profiling

N-(3-methylbutan-2-yl)cyclohexanamine: Recommended Research and Industrial Application Scenarios


CNS Lead Optimization Scaffold

Due to its predicted elevated logP (~5.2–5.7) compared to unsubstituted cyclohexylamine (logP 3.7) [1], N-(3-methylbutan-2-yl)cyclohexanamine serves as an optimal starting scaffold for central nervous system (CNS) drug discovery programs. The branched alkyl substituent enhances blood-brain barrier permeability potential, while the cyclohexylamine core provides a privileged structure that can be further elaborated with aryl or heteroaryl groups to engage GPCR, monoamine transporter, or ion channel targets. This compound is particularly suitable for hit-to-lead campaigns where CNS exposure is a primary requirement.

GPCR Subtype Selectivity Screening

The steric bulk of the 3-methylbutan-2-yl N-substituent [2] makes this compound valuable for structure-activity relationship (SAR) studies aimed at achieving GPCR subtype selectivity. In cyclohexylamine-based histamine H₃ receptor inverse agonist series, specific N-substitution patterns yielded subnanomolar binding affinities (Ki < 1 nM) with no significant hERG interaction [3]. N-(3-methylbutan-2-yl)cyclohexanamine can be employed as a core fragment to probe the steric tolerance of receptor binding pockets and identify selective leads for chemokine, neuropeptide, or trace amine-associated receptors.

Metabolic Stability Assessment in Lead Selection

Based on the demonstrated pharmacokinetic advantages of branched N-alkyl cyclohexylamines—specifically, the tert-butyl amine analog BMS-753426 showed lower clearance and higher oral bioavailability than the less hindered comparator 1a [4]—this compound is recommended for inclusion in microsomal stability screening panels. The 3-methylbutan-2-yl group is expected to confer resistance to CYP-mediated N-dealkylation, making N-(3-methylbutan-2-yl)cyclohexanamine a useful control or benchmark compound when evaluating the metabolic stability of new cyclohexylamine derivatives.

Chemical Intermediates for Specialty Amine Synthesis

The straightforward single-step synthetic accessibility of N-(3-methylbutan-2-yl)cyclohexanamine via nucleophilic substitution of cyclohexylamine with 3-methylbutan-2-yl halides positions it as a cost-effective intermediate for generating more complex amine derivatives. This compound can serve as a building block for the synthesis of N-substituted cyclohexylamine libraries, chiral amine catalysts, or specialty ligands for transition metal catalysis, offering procurement advantages over more synthetically complex 4-substituted cyclohexylamine analogs.

Application
Selection Property
Validation Focus
CNS lead optimization studies
Predicted elevated logP for blood-brain barrier permeability
Permeability assay and brain exposure endpoint review
GPCR subtype selectivity screening
Steric bulk of N-substituent for subtype discrimination
Receptor panel binding assay and selectivity ratio review
Metabolic stability assessment
Branched alkyl group as stability benchmark
Microsomal clearance and CYP inhibition assay context
Specialty amine building block
Single-step synthetic accessibility
Scalability and supply chain reliability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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